methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment to Piperidine: The pyrazole derivative is then reacted with piperidine in the presence of a suitable base to form the pyrazolylmethylpiperidine intermediate.
Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Esterification: Finally, the benzoate ester is formed through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the sulfonyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate: This compound features an imidazole ring instead of a pyrazole ring, which can alter its biological activity and chemical reactivity.
Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenylacetate: This compound has a phenylacetate ester instead of a benzoate ester, which can affect its pharmacokinetic properties.
Uniqueness
Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is unique due to its combination of a pyrazole ring, a piperidine ring, and a benzoate ester. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-24-17(21)15-3-5-16(6-4-15)25(22,23)20-11-7-14(8-12-20)13-19-10-2-9-18-19/h2-6,9-10,14H,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJSLVDUDGDUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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